2-十五烷基-4,4-二甲基-2-噁唑啉-5-酮

描述

Synthesis Analysis

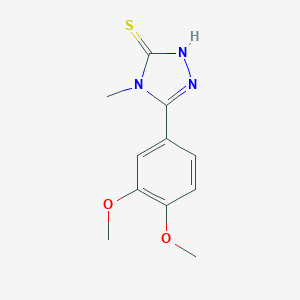

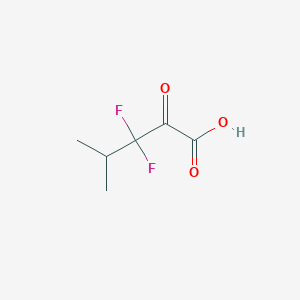

The synthesis of oxazoline derivatives, including compounds similar to 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one, often involves the cyclization of amino alcohols with carboxylic acids or their derivatives. A study by Singh and Singh (2000) details the synthesis of 4-(N,N-dimethyl aminomethylene)-2-alkyl-2-oxazolin-5-ones via Vilsmeier Haack reagent, highlighting the versatility and efficiency of synthesizing oxazoline derivatives through this method (Singh & Singh, 2000).

Molecular Structure Analysis

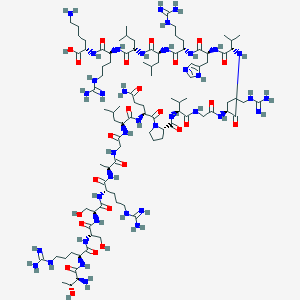

The molecular structure of oxazolines, including 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one, is characterized by a 2-oxazoline ring, which imparts significant chemical stability and reactivity. Jastrzebski et al. (1991) examined the structure of oxazoline derivatives through X-ray diffraction methods, providing insight into the geometric configuration and electronic properties of these compounds (Jastrzebski et al., 1991).

科学研究应用

噁唑啉配體的配位化學:噁唑啉配體(包括 2-噁唑啉)已被廣泛用作過渡金屬催化的不對稱有機合成中的手性助劑。它們在配體設計中具有多功能性,從可用的前體中直接合成,並調節供體原子附近的立體中心 (Gómez, Muller, & Rocamora, 1999)。

噁唑啉的鄰位和側向鋰化:噁唑啉會發生鋰化反應,這在有機合成中至關重要。這提供了一種合成各種功能化有機化合物的途徑 (Tahara, Fukuda, & Iwao, 2002)。

取代呋喃的合成:噁唑啉用於合成呋喃,這在製藥和農化學工業中很重要 (Ennis & Gilchrist, 1990)。

噁唑啉的電還原:涉及噁唑啉的電還原過程因其在合成有機化學中的潛在應用而受到研究 (Ryan & Kariv-Miller, 1988)。

手性信息素內酯的合成:噁唑啉用於合成手性內酯信息素,突出了它們在開發環保的害蟲防治劑中的應用 (Zarbin et al., 2004)。

銠催化的直接 C-H 加成到烯烴:噁唑啉參與銠催化的偶聯反應,展示了它們在有機化合物高效合成中的作用 (Wiedemann, Bergman, & Ellman, 2004)。

作用机制

安全和危害

The safety data sheet for 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water . Vomiting should not be induced and nothing should be given by mouth to an unconscious person . A doctor or Poison Control Center should be called immediately .

属性

IUPAC Name |

4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGXDNNGIIKCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=NC(C(=O)O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402214 | |

| Record name | 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one | |

CAS RN |

176665-09-1 | |

| Record name | 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)

![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)

![5-Acetylfuro[3,2-b]pyridine](/img/structure/B69384.png)

![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)